5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a chemical compound that is part of the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom . The compound has a fluorophenyl group attached to it, which can contribute to its reactivity and potential biological activity .
Synthesis Analysis
The synthesis of similar compounds involves various steps. For instance, the synthesis of a fluorophenyl-containing pyrazole derivative involved a one-pot cyclized reaction followed by an oxidative aromatization reaction . Another synthesis method involves the reaction of 2-fluoroacetophenones with allyl amine to obtain a compound, which then undergoes a ring closure reaction under the catalysis of a metallic catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various methods such as 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction . Density functional theory (DFT) has been used to analyze the molecular electrostatic potential and frontier molecular orbitals of similar compounds to understand their physicochemical properties .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using global density functional descriptors. These descriptors provide vital data concerning the overall biochemical activities of these compounds . For instance, the electrophilicity-based charge transfer descriptor reveals that chloro- and fluoropyrroles act as electron donors during their interaction with DNA bases .Scientific Research Applications
1. Application in Gastrointestinal Medicine
- Summary of Application: A compound similar to “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde”, known as TAK-438, has been used as a Potassium-Competitive Acid Blocker (P-CAB). This compound has shown potent inhibitory activity against H+,K±ATPase and gastric acid secretion in vivo .
- Methods of Application: The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .
- Results or Outcomes: The maximum efficacy of TAK-438 was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs). It was selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
2. Application in Organic Synthesis
- Summary of Application: A fluorinated pyrazole, which is a derivative of “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde”, was synthesized via a two-step reaction .
- Methods of Application: The synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
- Results or Outcomes: The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
3. Application in Medicinal Chemistry
- Summary of Application: A new analogue of fluorinated pyrazoline, a derivative of “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde”, has been synthesized .
- Methods of Application: The compound was synthesized via a one-pot three-component reaction in a sealed-vessel reactor .
- Results or Outcomes: The structure of the synthesized compound was established by spectroscopic analysis, including UV, FT-IR, HRMS, 1H and 13C NMR spectroscopy .
Safety And Hazards
Future Directions
The future directions for the study of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde and similar compounds could involve further exploration of their biological activities. For instance, a fluorophenyl-containing pyrazole derivative was synthesized and its anti-breast cancer activity was predicted through molecular docking simulation . This suggests that 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde and similar compounds could potentially be explored for their therapeutic applications.
properties
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULPEUCGKEHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250112 | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
881674-56-2 | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881674-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881674562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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